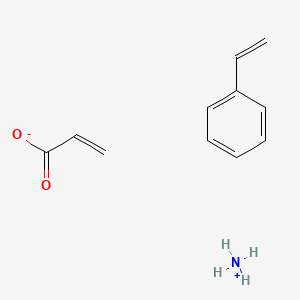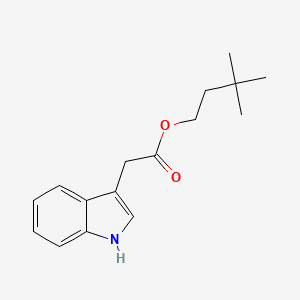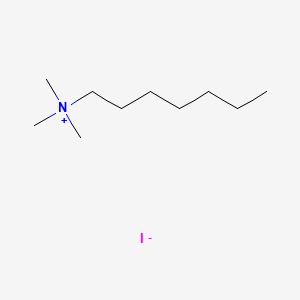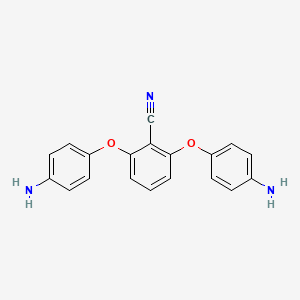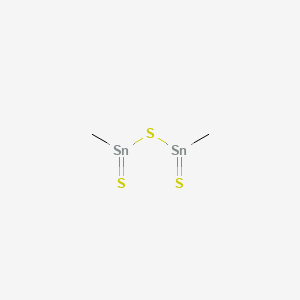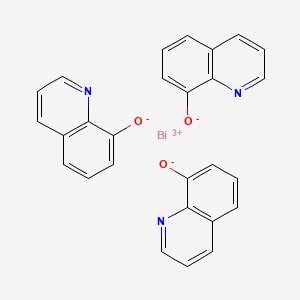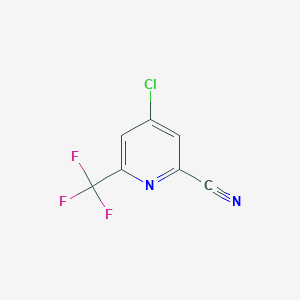![molecular formula C25H27N3O5S B13730991 7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)
7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bifeprunox mesylate is a novel atypical antipsychotic agent that combines minimal dopamine D2 receptor agonism with serotonin receptor agonism . It was under development for the treatment of schizophrenia, psychosis, and Parkinson’s disease . Bifeprunox mesylate is known for its unique pharmacological profile, which includes partial agonist activity at dopamine D2 receptors and serotonin 5-HT1A receptors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bifeprunox mesylate involves multiple steps, starting from the preparation of the core benzoxazolone structure. The key steps include:
Formation of Benzoxazolone Core: The benzoxazolone core is synthesized through the reaction of 2-aminophenol with phosgene or a phosgene equivalent to form the benzoxazolone ring.
Attachment of Piperazine Moiety: The benzoxazolone core is then reacted with 1-(3-bromopropyl)-4-(biphenyl-3-ylmethyl)piperazine to attach the piperazine moiety.
Formation of Mesylate Salt: The final step involves the formation of the mesylate salt by reacting the free base of Bifeprunox with methanesulfonic acid.
Industrial Production Methods
Industrial production of Bifeprunox mesylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Bifeprunox mesylate undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can occur at the benzoxazolone ring, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and potassium carbonate.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced benzoxazolone derivatives, and substituted aromatic compounds .
科学的研究の応用
Bifeprunox mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying partial agonist activity at dopamine and serotonin receptors.
Medicine: Explored for its therapeutic potential in treating schizophrenia, psychosis, and Parkinson’s disease.
Industry: Utilized in the development of new antipsychotic drugs with improved efficacy and safety profiles.
作用機序
Bifeprunox mesylate exerts its effects through partial agonist activity at dopamine D2 receptors and serotonin 5-HT1A receptors . This dual activity helps to stabilize dopamine levels in the brain, reducing symptoms of schizophrenia and psychosis while minimizing side effects such as weight gain and extrapyramidal symptoms . The compound also modulates serotonin levels, contributing to its efficacy against negative symptoms of schizophrenia .
類似化合物との比較
Bifeprunox mesylate is often compared with other atypical antipsychotics, such as aripiprazole and SLV313 .
Aripiprazole: Like Bifeprunox mesylate, aripiprazole is a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors.
SLV313: Another compound with similar receptor activity, SLV313, also combines dopamine and serotonin receptor agonism.
Similar Compounds
- Aripiprazole
- SLV313
- SSR-181507
These compounds share similar pharmacological profiles but differ in their receptor binding affinities and side effect profiles .
特性
分子式 |
C25H27N3O5S |
|---|---|
分子量 |
481.6 g/mol |
IUPAC名 |
methanesulfonic acid;7-[4-[(4-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C24H23N3O2.CH4O3S/c28-24-25-21-7-4-8-22(23(21)29-24)27-15-13-26(14-16-27)17-18-9-11-20(12-10-18)19-5-2-1-3-6-19;1-5(2,3)4/h1-12H,13-17H2,(H,25,28);1H3,(H,2,3,4) |
InChIキー |
IBNOHQWPSXMQKL-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)O.C1CN(CCN1CC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


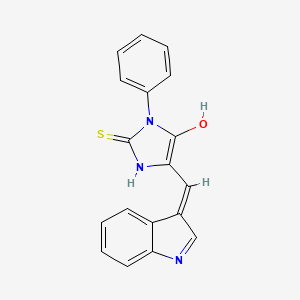
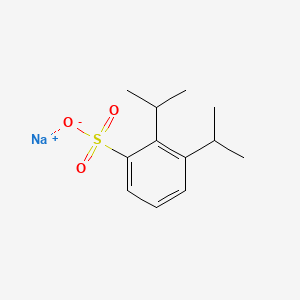
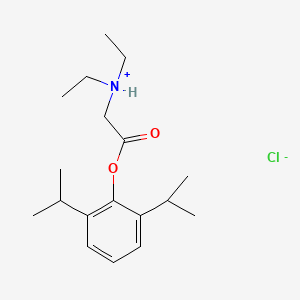

![3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid](/img/structure/B13730922.png)
